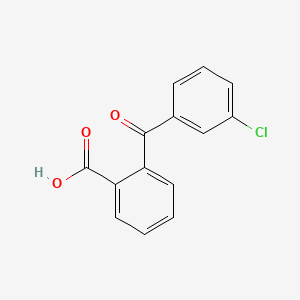

2-(3-Chlorobenzoyl)benzoic acid

Description

Contextualization within Aromatic Carboxylic Acid Derivatives

2-(3-Chlorobenzoyl)benzoic acid is a member of the aromatic carboxylic acid family. Its core structure features a benzoic acid moiety, which is a benzene (B151609) ring substituted with a carboxylic acid (-COOH) group. The presence of this functional group confers acidic properties to the molecule. chemicalbook.com Furthermore, the compound is a diaryl ketone, specifically a derivative of benzophenone (B1666685), characterized by a carbonyl group bridging two phenyl rings.

The molecule's identity is further defined by two key substituents on its biphenyl-ketone framework. A chlorine atom is positioned at the meta- (or 3-) position of one phenyl ring, while the carboxylic acid group is located at the ortho- (or 2-) position of the other. This specific substitution pattern distinguishes it from its isomers, such as 2-(2-chlorobenzoyl)benzoic acid and 2-(4-chlorobenzoyl)benzoic acid, and plays a crucial role in determining its chemical and physical properties.

Significance in Organic Synthesis and Chemical Research

This compound is primarily recognized for its role as a chemical intermediate in organic synthesis. clearsynth.comontosight.ai Its bifunctional nature, possessing both a carboxylic acid and a ketone group, allows it to be a versatile building block for the construction of more complex molecules. The carboxylic acid can undergo esterification, amidation, or be converted into an acyl chloride, while the ketone can be subject to reduction or other nucleophilic additions.

While specific, large-scale applications for this particular isomer are not as widely documented as for its 4-chloro counterpart—which is a known precursor in the synthesis of high-performance polymers like poly(arylene ether)s—the fundamental structure is of interest. prepchem.com The presence of the chlorine atom offers a site for nucleophilic aromatic substitution or cross-coupling reactions, further expanding its synthetic utility. Researchers investigate such compounds to explore structure-activity relationships in medicinal chemistry or to develop new materials with specific electronic or photophysical properties. ontosight.ai

Structural Features and Nomenclature Precision

The precise and unambiguous naming of chemical compounds is fundamental to scientific communication. The IUPAC (International Union of Pure and Applied Chemistry) name for this compound is This compound . nih.gov This name systematically describes the molecular architecture: a benzoic acid structure that is substituted at the number 2 position with a 3-chlorobenzoyl group. An alternative, though less formal, synonym is o-(m-Chlorobenzoyl)benzoic acid. clearsynth.com

The compound is registered under the CAS (Chemical Abstracts Service) number 13450-37-8 . clearsynth.com Its molecular formula is C₁₄H₉ClO₃, which corresponds to a molecular weight of approximately 260.67 g/mol . nih.gov The structure contains two aromatic rings, a ketone linker, a carboxylic acid functional group, and a halogen substituent, all of which contribute to its reactivity and physical characteristics.

Physicochemical and Structural Data

To facilitate further research and application, the key properties of this compound are summarized in the tables below. The data is based on computed values from publicly accessible chemical databases.

Table 1: Identifiers and Basic Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 13450-37-8 | clearsynth.comnih.gov |

| Molecular Formula | C₁₄H₉ClO₃ | nih.gov |

| Molecular Weight | 260.67 g/mol | nih.gov |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Cl)C(=O)O | nih.gov |

| InChIKey | FSMXJLAATHSRCB-UHFFFAOYSA-N | nih.gov |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 3.1 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 260.0240218 Da | nih.gov |

| Monoisotopic Mass | 260.0240218 Da | nih.gov |

| Topological Polar Surface Area | 54.4 Ų | nih.gov |

| Heavy Atom Count | 18 | nih.gov |

Synthesis Overview

The primary route for synthesizing 2-aroylbenzoic acids is the Friedel-Crafts acylation reaction. For this compound, this would typically involve the reaction of phthalic anhydride (B1165640) with chlorobenzene (B131634) in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). ontosight.ai In this electrophilic aromatic substitution reaction, the phthalic anhydride is activated by the Lewis acid, and the subsequent acylation occurs on the chlorobenzene ring. The orientation of the incoming acyl group is directed by the chloro substituent. Following the acylation, a workup with an aqueous acid is performed to yield the final carboxylic acid product.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorobenzoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO3/c15-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)14(17)18/h1-8H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMXJLAATHSRCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065464 | |

| Record name | Benzoic acid, 2-(3-chlorobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13450-37-8 | |

| Record name | 2-(3-Chlorobenzoyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13450-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(3-chlorobenzoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013450378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(3-chlorobenzoyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(3-chlorobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-chlorobenzoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization

Classical and Contemporary Synthesis Approaches

The preparation of 2-(3-Chlorobenzoyl)benzoic acid predominantly relies on well-established reaction mechanisms, with ongoing research focused on enhancing efficiency and environmental compatibility.

Friedel-Crafts Acylation Strategies

A cornerstone of aromatic chemistry, the Friedel-Crafts acylation is a principal method for synthesizing this compound. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640), typically in the presence of a strong Lewis acid catalyst. sigmaaldrich.combyjus.commasterorganicchemistry.com

The reaction between phthalic anhydride and chlorobenzene (B131634) in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃) is a common route to produce a mixture of 2-(chlorobenzoyl)benzoic acids. prepchem.comtestbook.com In this reaction, the electrophile is generated from the interaction between phthalic anhydride and the Lewis acid, which then attacks the chlorobenzene ring. Due to the ortho-, para-directing nature of the chlorine substituent on the benzene (B151609) ring, this synthesis yields a mixture of isomers, including the desired this compound and its 2-(4-chlorobenzoyl) and 2-(2-chlorobenzoyl) counterparts. testbook.com The separation of these isomers is a critical downstream processing step.

A typical laboratory-scale synthesis involves the gradual addition of anhydrous aluminum chloride to a solution of phthalic anhydride in dried chlorobenzene. prepchem.com The reaction is often exothermic and may require cooling to maintain moderate reflux. prepchem.com After the reaction is complete, the mixture is treated with ice and water to decompose the aluminum chloride complex, and the product is then extracted and purified. prepchem.comguidechem.com

Table 1: Example of Friedel-Crafts Acylation for a Related Compound

| Reactants | Catalyst | Solvent | Reaction Conditions | Product | Yield |

| Phthalic anhydride, Chlorobenzene | Anhydrous Aluminium Chloride | Chlorobenzene (in excess) | Reflux for 1 hour | 2-(4-Chlorobenzoyl)benzoic acid | ~70% (crude) |

Note: This table illustrates a typical synthesis for the 2-(4-chlorobenzoyl) isomer; conditions for the 3-chloro isomer would be similar, but would result in a mixture of isomers.

The mechanism of the Friedel-Crafts acylation proceeds through several key steps. byjus.com First, the Lewis acid catalyst, such as AlCl₃, coordinates to a carbonyl oxygen of the phthalic anhydride, making the other carbonyl carbon more electrophilic. This activated complex is then attacked by the electron-rich aromatic ring of the chlorobenzene substrate. sigmaaldrich.commasterorganicchemistry.com This electrophilic attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an acylium ion. sigmaaldrich.combyjus.com Finally, a proton is eliminated from the ring, restoring aromaticity and yielding the final product. byjus.com The catalyst is regenerated in the process.

It is important to note that the carboxylic acid group in the resulting benzoylbenzoic acid is a deactivating group, which prevents further acylation of the newly formed ketone. organic-chemistry.orgcurlyarrows.com This is a key advantage of Friedel-Crafts acylation over alkylation, as it avoids polysubstitution products. sigmaaldrich.comorganic-chemistry.org

Alternative and Novel Synthetic Pathways

In addition to the classical Friedel-Crafts approach, other synthetic methodologies have been explored to produce this compound and related compounds, often with the goal of improving regioselectivity, reducing hazardous waste, and enhancing scalability.

An alternative strategy involves the oxidation of a suitable precursor, such as a chlorinated derivative of 2-benzyltoluene. The oxidation of the methyl group on the toluene (B28343) moiety to a carboxylic acid can be achieved using various oxidizing agents. For instance, potassium permanganate (B83412) is a powerful oxidizing agent capable of converting alkyl side chains on an aromatic ring to carboxylic acids. youtube.com The reaction of toluene with hydroxyl radicals can also lead to the formation of benzoyl radicals, which can be further oxidized to benzoic acid. nih.gov

This approach offers the potential for greater regiochemical control if the starting chlorinated benzoyl toluene is synthesized with the desired substitution pattern. The oxidation of toluene itself can be a complex process, potentially yielding a variety of products including benzyl (B1604629) alcohol and benzaldehyde, which can be further oxidized to benzoic acid. nih.govacs.org

Table 2: General Conditions for Toluene Oxidation

| Starting Material | Oxidizing Agent/Catalyst | Temperature | Product |

| Toluene | Potassium Permanganate | Reflux | Benzoic Acid |

| Toluene | O₂, Co-Mn-Br catalyst | 157 °C | Benzoic Acid |

Note: This table provides general conditions for the oxidation of toluene to benzoic acid. Specific conditions for a chlorinated benzoyl toluene precursor would need to be optimized.

For industrial production, the efficiency, cost-effectiveness, and environmental impact of the synthetic route are paramount. While the Friedel-Crafts acylation is a widely used industrial process, the use of stoichiometric amounts of AlCl₃ generates significant amounts of acidic waste. sigmaaldrich.comorganic-chemistry.org Research into greener alternatives includes the use of solid acid catalysts, such as zeolites and heteropoly acids, which can be more easily separated from the reaction mixture and potentially regenerated and reused. researchgate.netresearchgate.net

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound is not a trivial single-step process. It requires a multi-step approach beginning with carefully selected precursors that are transformed through precisely controlled intermediate stages. This ensures the correct placement of the chloro-substituent and the two carboxylic acid functionalities.

The foundation of the synthesis lies in the selection of appropriate precursors to construct the carbon skeleton and introduce the necessary functional groups in the correct positions. The most common strategy for creating the benzoylbenzoic acid framework is the Friedel-Crafts acylation reaction. masterorganicchemistry.com

To achieve the desired meta-chloro substitution pattern of this compound, a direct acylation of chlorobenzene with phthalic anhydride is unsuitable. The chloro group directs incoming electrophiles to the ortho and para positions, which would lead to the formation of 2-(2-chlorobenzoyl)benzoic acid and 2-(4-chlorobenzoyl)benzoic acid, respectively. guidechem.com Therefore, a precursor that already contains the meta-directing relationship is required.

A logical and effective precursor choice is 3-chlorotoluene (B144806) . In this molecule, the chlorine atom is positioned meta to the methyl group. This specific arrangement is crucial for the subsequent steps. The preparation of 3-chlorotoluene typically involves the electrophilic chlorination of toluene, which yields a mixture of isomers that must be separated to isolate the desired meta-product. Another key precursor is phthalic anhydride , a widely available industrial chemical that serves as the source for the second aromatic ring and one of the carboxylic acid groups.

Other halogenated benzoyl precursors, such as 3-chlorobenzoyl chloride, are also vital in various synthetic contexts. 3-chlorobenzoyl chloride is typically prepared by reacting 3-chlorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂), a reaction that proceeds with high efficiency.

Table 1: Overview of Key Precursors and Their Preparation

| Precursor | Role in Synthesis | Typical Preparation Method | Reference |

|---|---|---|---|

| 3-Chlorotoluene | Provides the chloro-substituted benzoyl ring | Electrophilic chlorination of toluene followed by isomeric separation. | |

| Phthalic Anhydride | Provides the benzoic acid backbone | Catalytic oxidation of o-xylene (B151617) or naphthalene. | researchgate.net |

| 3-Chlorobenzoyl chloride | Alternative halogenated precursor | Reaction of 3-chlorobenzoic acid with thionyl chloride (SOCl₂). | |

With the precursors selected, the synthesis proceeds through the formation and subsequent transformation of a key functionalized intermediate. This two-step sequence ensures the final product has the correct molecular structure.

First, a Friedel-Crafts acylation is performed between 3-chlorotoluene and phthalic anhydride. masterorganicchemistry.com In this reaction, a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), activates the phthalic anhydride, which then acylates the 3-chlorotoluene ring. nih.gov The acylation is directed by the activating, ortho, para-directing methyl group. This results predominantly in the formation of 2-(3-chloro-4-methylbenzoyl)benzoic acid , the key functionalized intermediate.

The second, and final, step is the oxidation of the methyl group on the intermediate to a carboxylic acid. This is a directed transformation that selectively targets the benzylic methyl group while leaving the rest of the complex molecule intact. Common and effective reagents for this type of oxidation include potassium permanganate (KMnO₄) in a basic solution or catalytic air-oxidation in the presence of specific metal catalysts like cobalt-manganese-bromine systems. orgsyn.orgprepchem.comgoogle.com This oxidation step converts the methylbenzoyl intermediate into the final product, This compound .

Table 2: Reaction Sequence for this compound Synthesis

| Step | Reaction Type | Reagents & Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 3-Chlorotoluene, Phthalic anhydride, AlCl₃ (catalyst). Typically in an inert solvent or solvent-free. nih.gov | 2-(3-Chloro-4-methylbenzoyl)benzoic acid | masterorganicchemistry.com |

| 2 | Oxidation | Potassium permanganate (KMnO₄), heat; or Catalytic air-oxidation (e.g., Co/Mn/Br catalyst), heat, pressure. prepchem.comgoogle.com | this compound | orgsyn.org |

This controlled, two-stage approach, beginning with the strategic selection of 3-chlorotoluene and culminating in the specific oxidation of a methyl group, represents an optimized route for the synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations such as esterification, amidation, and salt formation. These reactions are fundamental to derivatizing the molecule for various applications.

The conversion of 2-(3-chlorobenzoyl)benzoic acid to its corresponding esters is a common and crucial transformation. This is typically achieved through acid-catalyzed esterification (Fischer esterification) with an alcohol. The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by a nucleophilic attack from the alcohol, and subsequent elimination of water.

Kinetic studies on the esterification of benzoic acid and its substituted derivatives reveal that the reaction generally follows first-order kinetics with respect to the carboxylic acid. The reaction rate is influenced by the nature of the alcohol, the catalyst used, and the reaction temperature. For instance, studies on similar benzoic acids show that homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid are highly effective. The activation energies for the forward esterification reaction of benzoic acid with alcohols like 1-butanol (B46404) have been determined to be in the range of 58-59 kJ/mol.

Table 1: Kinetic Parameters for Benzoic Acid Esterification

| Reactants | Catalyst | Reaction Order (w.r.t. Acid) | Activation Energy (Ea) | Reference |

| Benzoic acid + 1-Butanol | p-Toluenesulfonic acid | First | 58.40 kJ/mol (forward) | quora.com |

| Benzoic acid + n-Octyl alcohol | Sulfuric acid | First | 58.71 kJ/mol |

This table presents data for the esterification of the parent benzoic acid, which provides a model for the expected kinetic behavior of its substituted derivatives like this compound.

The carboxylic acid functionality of this compound allows for the formation of amide bonds, a key reaction in the synthesis of a wide array of chemical compounds. Direct reaction with an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid is typically activated using a variety of coupling reagents.

Common methods involve converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride, an active ester, or by using carbodiimides. Reagents like 2-chloroimidazolium chloride have been shown to be effective for amide bond formation, proceeding through an active ester intermediate. These methods are mild and can often be performed at room temperature, providing high yields of the corresponding amide derivatives. Such reactions are analogous to peptide coupling techniques used in protein synthesis.

As a carboxylic acid, this compound readily undergoes acid-base reactions with inorganic or organic bases to form carboxylate salts. For example, treatment with sodium carbonate or sodium hydroxide (B78521) in an aqueous solution results in the formation of the corresponding sodium 2-(3-chlorobenzoyl)benzoate salt. prepchem.com This property is often exploited during reaction workups for purification, as the water-soluble salt can be easily separated from non-acidic organic impurities. prepchem.com

The carboxylate group, along with the ketone carbonyl oxygen, can also act as a bidentate ligand, capable of coordinating with various metal ions. Research on the parent 2-benzoylbenzoic acid has shown that it forms stable complexes with transition metals. These metal complexes can exhibit interesting structural and electronic properties, with potential applications in catalysis and materials science. The coordination typically involves the carboxylate oxygen and the ketonic oxygen, forming a chelate ring structure with the metal center.

Reactivity of the Benzophenone (B1666685) Core

The benzophenone core contains two key reactive sites: the ketone carbonyl group and the two aromatic rings.

The ketonic carbonyl group in the benzophenone structure is susceptible to nucleophilic attack and undergoes condensation reactions with amine derivatives. A key reaction in this class is the formation of hydrazones and oximes.

The reaction with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine) yields the corresponding hydrazone. Similarly, reaction with hydroxylamine (B1172632) under mildly acidic conditions leads to the formation of an oxime. The general mechanism for these transformations involves the nucleophilic addition of the amine derivative to the carbonyl carbon, forming a carbinolamine intermediate. doubtnut.com This is followed by an acid-catalyzed dehydration step to yield the final C=N double-bonded product (imine, oxime, or hydrazone). doubtnut.comwikipedia.org These derivatives are often crystalline solids with sharp melting points, making them useful for the characterization and identification of the parent ketone.

Table 2: Common Carbonyl Group Reactions

| Reagent | Product Type | General Mechanism |

| Hydrazine (H₂N-NH₂) | Hydrazone | Nucleophilic addition-elimination |

| Hydroxylamine (H₂N-OH) | Oxime | Nucleophilic addition-elimination |

The two aromatic rings of the benzophenone core can undergo electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are influenced by the existing substituents: the deactivating benzoyl group, the deactivating carboxylic acid group, and the deactivating but ortho-, para-directing chloro group.

The benzoyl group (-CO-Ph) and the carboxy-benzoyl group are both strongly deactivating and meta-directing. The chlorine atom is deactivating but directs incoming electrophiles to the ortho and para positions. Therefore, functionalization such as nitration or halogenation is expected to be challenging and may require harsh conditions. Studies on the closely related isomer, 2-(4-chlorobenzoyl)benzoic acid, have shown that nitration with a mixture of nitric acid and sulfuric acid leads to the introduction of a nitro group onto the chlorinated phenyl ring. This suggests that the phenyl ring bearing the chloro substituent is more activated towards electrophilic attack than the ring bearing the carboxylic acid group. Other functionalization strategies, such as ortho-lithiation followed by reaction with an electrophile, could also be employed to introduce substituents at specific positions. quora.com

Influence of the Chloro-Substituent

The presence of a chlorine atom on one of the benzene (B151609) rings significantly influences the molecule's reactivity, both by participating in specific transformations and by directing the course of reactions on the aromatic system.

The chloro group can be a site for nucleophilic aromatic substitution (SNAr) reactions, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups to activate the ring. libretexts.org In the case of this compound, the reactivity of the chloro-substituted ring towards nucleophiles is influenced by the deactivating nature of the benzoyl group.

Under strongly basic conditions, the chloro substituent can be involved in an elimination-addition mechanism via a benzyne (B1209423) intermediate. masterorganicchemistry.comlibretexts.org This pathway is initiated by the abstraction of a proton ortho to the chlorine atom by a strong base, followed by the elimination of the chloride ion to form a highly reactive benzyne. chemistrysteps.com The benzyne intermediate can then be attacked by a nucleophile. youtube.com For instance, treatment with a very strong base like sodium amide (NaNH₂) could potentially lead to the formation of a benzyne intermediate. chemistrysteps.com

The chloro-substituent, along with the other functional groups, plays a crucial role in directing the position of electrophilic and nucleophilic attacks on the aromatic rings.

Electrophilic Attack: Both the carboxylic acid group and the chloro-substituent are electron-withdrawing and deactivating towards electrophilic aromatic substitution. doubtnut.comquora.com The carboxylic acid group is a meta-director, meaning it directs incoming electrophiles to the meta position on its own ring. doubtnut.comquora.com The chlorine atom is also deactivating but is an ortho-, para-director due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. testbook.com In the Friedel-Crafts acylation reaction used to synthesize 2-(aroyl)benzoic acids, the substitution pattern is determined by the directing effects of the substituents on both the phthalic anhydride (B1165640) and the aromatic substrate. guidechem.comsigmaaldrich.compw.live In the case of this compound, the acylation of chlorobenzene (B131634) with phthalic anhydride would predominantly yield the ortho- and para-substituted products. testbook.com The presence of the deactivating carboxylic acid group on the other ring makes further electrophilic substitution on that ring less favorable.

Nucleophilic Attack: For nucleophilic aromatic substitution, the presence of electron-withdrawing groups is essential to stabilize the negative charge of the Meisenheimer intermediate. libretexts.orgnih.gov In this compound, both the chloro group and the carbonyl group of the benzoyl moiety make the carbon atoms to which they are attached electrophilic and thus susceptible to nucleophilic attack. Nucleophilic aromatic substitution is favored when electron-withdrawing substituents are positioned ortho or para to the leaving group, as this allows for resonance stabilization of the intermediate carbanion. libretexts.org

Intramolecular Reactions and Cyclodehydration Pathways

The ortho-positioning of the carboxylic acid and benzoyl groups on one of the aromatic rings allows for a variety of intramolecular reactions, most notably cyclodehydration to form larger ring systems.

Aroylbenzoic acids are precursors to a range of cyclic compounds. For instance, they can undergo cyclization to form phthalides. organic-chemistry.org Relatedly, benzoic acids can react with isocyanates in the presence of a rhodium catalyst to form N-substituted phthalimides through a cascade cyclization involving C-H bond functionalization and subsequent intramolecular amidation. researchgate.net While this specific reaction for this compound is not detailed, the general principle of intramolecular cyclization is well-established for this class of compounds. masterorganicchemistry.com These reactions often proceed through an initial activation of the carboxylic acid, followed by an intramolecular attack by a nucleophile.

The cyclodehydration of 2-benzoylbenzoic acid itself is a common method to produce anthraquinone (B42736). This reaction is typically carried out in the presence of a strong acid, such as concentrated sulfuric acid, which facilitates the intramolecular electrophilic attack of the carbonyl carbon onto the adjacent aromatic ring, followed by dehydration.

As mentioned, under strongly basic conditions, this compound has the potential to form a benzyne intermediate through the elimination of HCl. masterorganicchemistry.comlibretexts.org Benzyne intermediates are highly reactive and can undergo various cycloaddition reactions. semanticscholar.org For example, in the presence of a diene like furan, a Diels-Alder reaction can occur. libretexts.org

Furthermore, the generation of benzynes from benzoic acid derivatives has been achieved through palladium-catalyzed decarboxylation following an ortho C-H activation. rsc.org This method provides an alternative pathway to these reactive intermediates under milder conditions than traditional strong base methods. The resulting benzyne can then undergo further reactions, such as trimerization to form triphenylenes. rsc.org

It is also worth noting that 1,2-diketones can undergo a benzilic acid rearrangement in the presence of a strong base to form α-hydroxy carboxylic acids. wikipedia.orgorganic-chemistry.org While this compound is not a 1,2-diketone, this type of rearrangement highlights the reactivity of related carbonyl compounds under basic conditions.

Reaction Kinetics and Thermodynamic Analysis

Detailed kinetic and thermodynamic data for the reactions of this compound are not extensively reported in the literature. However, the kinetics of related reactions, such as the Friedel-Crafts acylation, have been studied. The Friedel-Crafts acylation is generally a second-order reaction, being first order with respect to both the acylating agent and the aromatic substrate. rsc.org The rate of this reaction is influenced by the nature of the Lewis acid catalyst and the substituents on the aromatic ring. acs.org

The thermodynamics of intramolecular cyclization reactions, such as the formation of anthraquinone from 2-benzoylbenzoic acid, are generally favorable due to the formation of a stable, conjugated ring system. The reaction is typically exothermic.

Below is a table summarizing some of the reaction types discussed:

| Reaction Type | Reagents/Conditions | Potential Products | Mechanistic Notes |

| Nucleophilic Aromatic Substitution | Strong nucleophile, potentially high temperature/pressure | Substitution of the chloro group | Proceeds via an addition-elimination (SNAr) mechanism. chemistrysteps.com |

| Benzyne Formation | Strong base (e.g., NaNH₂) | Benzyne intermediate | Elimination-addition mechanism. masterorganicchemistry.com |

| Electrophilic Aromatic Substitution | Electrophile, Lewis acid | Substitution at the meta position of the benzoic acid ring | Directed by the deactivating carboxylic acid and chloro groups. doubtnut.comquora.com |

| Intramolecular Cyclodehydration | Strong acid (e.g., H₂SO₄) | Chloro-substituted anthraquinone | Intramolecular Friedel-Crafts type reaction. masterorganicchemistry.com |

| Cycloaddition of Benzyne | Diene (e.g., furan) | Diels-Alder adduct | Trapping of the highly reactive benzyne intermediate. libretexts.org |

Kinetic Studies of Derivatization and Transformation Reactions

While specific kinetic studies on the derivatization and transformation of this compound are not extensively documented in publicly available literature, the reactivity of its core functional groups—the carboxylic acid and the benzophenone moiety—can be understood through related reactions. The esterification of benzoic acid and the synthesis of similar acylated compounds provide valuable insights into the potential kinetic behavior of this compound.

One of the fundamental derivatization reactions for a carboxylic acid is esterification. Kinetic studies on the esterification of benzoic acid with various alcohols, typically catalyzed by a strong acid like p-toluenesulfonic acid, reveal that the reaction generally follows first-order kinetics with respect to the benzoic acid. dnu.dp.ua For instance, the esterification of benzoic acid with 1-butanol has been studied, demonstrating that the conversion rate is influenced by temperature and catalyst concentration. dnu.dp.uaresearchgate.net The activation energy for the forward reaction of benzoic acid esterification with 1-butanol has been calculated to be 58.40 kJ·mol⁻¹, with the reverse reaction having an activation energy of 57.70 kJ·mol⁻¹. dnu.dp.uaresearchgate.net These values offer a baseline for understanding the energy requirements for similar esterification reactions involving this compound. The presence of the 3-chlorobenzoyl group may introduce steric hindrance and electronic effects that could alter the reaction rates compared to unsubstituted benzoic acid.

Furthermore, the synthesis of derivatives provides practical examples of transformation reactions. For example, the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a related compound, is achieved through the acylation of salicylic (B10762653) acid with 3-(chloromethyl)benzoyl chloride. nih.gov This reaction, a modification of the Schotten-Baumann reaction, proceeds in a solvent like acetone (B3395972) with a catalyst such as pyridine. nih.gov The reaction mechanism involves the nucleophilic attack of the phenolic hydroxyl group of salicylic acid on the electrophilic carbonyl carbon of the benzoyl chloride. nih.gov This highlights the reactivity of the benzoyl chloride moiety, which is structurally similar to the benzoyl portion of this compound.

Interactive Table: Representative Kinetic Data for Benzoic Acid Esterification

This table presents kinetic parameters for the esterification of benzoic acid with 1-butanol, serving as a model for the derivatization of this compound.

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Reaction Order (w.r.t. Benzoic Acid) | 1 | Catalyzed by p-toluenesulfonic acid | dnu.dp.ua |

| Activation Energy (Forward Reaction) | 58.40 kJ·mol⁻¹ | Esterification with 1-butanol | dnu.dp.uaresearchgate.net |

| Activation Energy (Reverse Reaction) | 57.70 kJ·mol⁻¹ | Esterification with 1-butanol | dnu.dp.uaresearchgate.net |

Thermodynamic Modeling of Phase Behavior for Related Chlorobenzoic Acids

The thermodynamic properties and phase behavior of this compound are crucial for its purification, formulation, and storage. While specific experimental data for this compound is scarce, thermodynamic modeling of structurally related chlorobenzoic acids provides a strong basis for understanding its behavior. The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) has been effectively used to model the phase equilibria of benzoic acid and its chloro-derivatives. researchgate.net

The thermodynamic properties of 3-chlorobenzoic acid, a core component of the target molecule, have been critically evaluated. nist.govnist.gov These data include phase boundary pressures at different temperatures and enthalpies of phase transitions. For instance, the enthalpy of fusion and sublimation are key parameters in understanding the solid-state stability and volatility of the compound.

Interactive Table: Thermodynamic Data for 3-Chlorobenzoic Acid

This table summarizes key thermodynamic properties of 3-chlorobenzoic acid, providing a reference for the expected behavior of this compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₅ClO₂ | nist.gov |

| Molecular Weight | 156.566 g/mol | nist.gov |

| Melting Point | 153-157 °C | chemicalbook.com |

| Enthalpy of Fusion (ΔfusH) | Varies with source | nist.gov |

The reactivity profile of 3-chlorobenzoic acid indicates that it is incompatible with strong oxidizing agents. chemicalbook.com It is relatively resistant to oxidation and decarboxylation at higher temperatures. chemicalbook.com This stability is an important consideration in its handling and in the design of chemical processes.

Derivatization and Analogue Development

Synthesis of Functionalized Esters and Amides

The carboxylic acid moiety of 2-(3-chlorobenzoyl)benzoic acid is readily converted into a variety of functionalized esters and amides. Standard esterification procedures, such as reaction with an alcohol in the presence of an acid catalyst like sulfuric acid, can be employed to produce the corresponding esters. For instance, refluxing the parent acid with ethanol (B145695) and sulfuric acid yields the ethyl ester.

Amide synthesis can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride. The resulting 2-(3-chlorobenzoyl)benzoyl chloride can then be reacted with a primary or secondary amine to form the desired amide. This two-step process is a common and efficient route for creating a diverse library of amide derivatives. A facile one-pot transformation of benzyl (B1604629) esters into various esters and amides has also been described using ferric(III) chloride as a catalyst. rsc.org

The synthesis of N-substituted amides has been explored for analogous structures. For example, 2-(2-chlorobenzamido)benzoic acid was synthesized by reacting 2-chlorobenzoyl chloride with anthranilic acid at room temperature. researchgate.net Similarly, 4-benzamidobenzoic acid derivatives are prepared through the reaction of 4-aminobenzoic acid with appropriately substituted benzoyl chlorides in the presence of a base like sodium carbonate. nih.gov These methods highlight the general applicability of standard acylation reactions for producing amide derivatives from aroylbenzoic acids.

Table 1: Examples of Ester and Amide Synthesis Reactions

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 2-(3,4-dichlorobenzoyl)benzoic acid | Dry Ethanol, H₂SO₄ | Ethyl Ester | wisdomlib.org |

| 4-aminobenzoic acid | para-substituted benzoylchlorides, Na₂CO₃ | N-substituted amide | nih.gov |

| Anthranilic acid | 2-chlorobenzoyl chloride | N-substituted amide | researchgate.net |

Preparation of Hydrazide and Other Nitrogen-Containing Derivatives

Nitrogen-containing derivatives, particularly hydrazides and their subsequent products like hydrazones, are a significant class of compounds derived from this compound. The synthesis of the core hydrazide is typically accomplished through hydrazinolysis of a corresponding ester.

The process generally involves two steps:

Esterification: The parent acid, such as an analogue like 2-(3,4-dichloro-benzoyl)-benzoic acid, is first converted to its ethyl ester using dry ethanol and a catalytic amount of sulfuric acid under reflux conditions. wisdomlib.org

Hydrazinolysis: The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O), often in an alcoholic solvent like ethanol. nih.govwisdomlib.org This reaction displaces the ethoxy group to form the 2-(aroyl)benzoic acid hydrazide. iscientific.orgresearchgate.net

Once the hydrazide is formed, it serves as a versatile intermediate for creating other nitrogen-containing derivatives. For example, condensation of the hydrazide with various substituted aldehydes or ketones, typically under acidic catalysis, yields a series of hydrazone derivatives. wisdomlib.orgnih.gov These Schiff's bases represent a broad class of compounds with diverse chemical properties. nih.gov

Table 2: Synthesis of Hydrazide Derivatives

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| 2-(3,4-dichloro-benzoyl)-benzoic acid ethyl ester | Hydrazine hydrate | 2-(3,4-dichloro-benzoyl)-benzoic acid hydrazide | wisdomlib.org |

| 4-Benzamidobenzoic acid ester | Hydrazine hydrate | 4-Benzamidobenzoic acid hydrazide | nih.gov |

Development of Analogues with Varied Halogenation Patterns

The development of analogues of this compound with different halogenation patterns is crucial for studying structure-activity relationships. This involves synthesizing molecules with halogens at different positions or with multiple halogen substituents.

A primary method for synthesizing these analogues is the Friedel-Crafts acylation. For example, the synthesis of 2-(3,4-dichloro-benzoyl)-benzoic acid is achieved by reacting phthalic anhydride (B1165640) with 1,2-dichlorobenzene (B45396) in an appropriate solvent like nitrobenzene, using aluminum trichloride (B1173362) as a Lewis acid catalyst. wisdomlib.org By substituting 1,2-dichlorobenzene with other halogenated benzenes (e.g., 1,4-dichlorobenzene (B42874) for a para-isomer, or fluorobenzene (B45895) for a fluoro-analogue), a wide range of analogues with varied halogenation can be produced.

Beyond modifying the benzoyl moiety, analogues can also be created by altering the core structure in other ways. For instance, the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, an ester analogue, involves reacting salicylic (B10762653) acid with 3-(chloromethyl)benzoyl chloride. nih.govresearchgate.net This demonstrates how different building blocks can be combined to generate structural diversity. The synthesis of 2-(2-chlorobenzamido)benzoic acid, an amide isomer, further illustrates the preparation of analogues where the connectivity and functional groups are rearranged. researchgate.net

Table 3: Examples of Analogues with Varied Halogenation

| Analogue Name | Synthetic Precursors | Key Reaction Type | Reference |

|---|---|---|---|

| 2-(3,4-Dichlorobenzoyl)benzoic acid | Phthalic anhydride, 1,2-Dichlorobenzene | Friedel-Crafts Acylation | wisdomlib.org |

| 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid | Salicylic acid, 3-(Chloromethyl)benzoyl chloride | Acylation (Esterification) | nih.govresearchgate.net |

Structure-Property Relationship Studies of Derivatives

Investigating the relationship between the chemical structure of this compound derivatives and their properties provides valuable insights for targeted design. Studies have shown that even minor structural modifications can significantly influence the biological and physicochemical characteristics of these molecules.

Quantitative Structure-Activity Relationship (QSAR) studies on derivatives of the isomeric 2-chlorobenzoic acid have revealed that antimicrobial activity is governed by topological parameters. nih.gov Notably, these studies indicated that Schiff's bases derived from the corresponding hydrazide were more potent antimicrobial agents than their ester counterparts, highlighting the importance of the terminal functional group. nih.gov

In a series of 4-benzamidobenzoic acid hydrazide derivatives designed as enzyme inhibitors, the nature of the substituent on the benzoyl ring played a critical role in inhibitory activity. nih.gov The derivative 4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid was identified as the most potent inhibitor, demonstrating that specific halogenation and side-chain structures can optimize biological function. nih.gov

For analogues of salicylic acid, the lipophilic parameter (CLogP) was shown to be a key determinant of cellular entry. The derivative 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (CLogP = 3.495) has a significantly higher lipophilicity than its parent compound, theoretically allowing it to cross cell membranes more effectively. nih.govresearchgate.net This enhanced lipophilicity, combined with its specific structural features, resulted in a better binding affinity for the COX-2 enzyme compared to reference compounds. nih.gov These findings underscore the direct link between molecular structure and biological properties, guiding the rational design of new analogues.

Table 4: Structure-Property Relationship Highlights

| Derivative Class | Structural Feature | Observed Property/Activity | Reference |

|---|---|---|---|

| 2-Chlorobenzoic acid derivatives | Schiff's Base vs. Ester | Schiff's bases showed greater antimicrobial potential. | nih.gov |

| 4-Benzamidobenzoic acid hydrazides | 4-chlorobenzamido substituent | Highest inhibitory activity against soluble epoxide hydrolase. | nih.gov |

Spectroscopic and Structural Characterization

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are instrumental in confirming the molecular structure of 2-(3-Chlorobenzoyl)benzoic acid by probing the electronic and vibrational states of its constituent atoms and bonds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the two benzene (B151609) rings will show distinct chemical shifts and coupling patterns influenced by the positions of the chloro, carboxyl, and benzoyl substituents. The carboxylic acid proton is anticipated to appear as a broad singlet at a downfield chemical shift (often >10 ppm), which can be confirmed by D₂O exchange. chemicalbook.com For the closely related 2-(4-Chlorobenzoyl)benzoic acid, the proton of the carboxylic acid appears at approximately 11.0 ppm in CDCl₃ and 13.3 ppm in DMSO-d₆. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule. Due to the lack of symmetry, all 14 carbon atoms are expected to be chemically non-equivalent, resulting in 14 distinct signals. The carbonyl carbons of the ketone and carboxylic acid are expected to resonate at the most downfield shifts (typically in the range of 165-195 ppm). The carbon atoms attached to the chlorine atom will also show a characteristic chemical shift. By comparison, the ¹³C NMR spectrum of 3-chlorobenzoic acid in DMSO-d₆ shows signals at δ 166.54, 133.82, 133.37, 133.15, 131.30, 129.30, and 128.37 ppm. rsc.org

| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad singlet) | Carbonyl (Ketone, C=O) | ~190-195 |

| Aromatic (C-H) | 7.0 - 8.5 (multiplets) | Carbonyl (Carboxylic Acid, C=O) | ~165-170 |

| Aromatic (C-Cl) | ~130-135 | ||

| Aromatic (C-C=O) | ~135-140 | ||

| Aromatic (C-H) | ~125-135 | ||

| Aromatic (C-COOH) | ~130-135 | ||

| Note: The expected chemical shifts are based on data from analogous compounds and general principles of NMR spectroscopy. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. nih.gov

A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group, which is broadened by hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp band around 1700-1725 cm⁻¹. The ketone C=O stretch is also expected in a similar region, potentially overlapping with the carboxylic acid C=O stretch. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Ketone | C=O Stretch | ~1680 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Aryl Halide | C-Cl Stretch | 600-800 |

| Note: The expected wavenumbers are based on typical IR absorption frequencies for the respective functional groups. |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (C₁₄H₉ClO₃), the molecular weight is approximately 260.67 g/mol . nih.gov

In a mass spectrum, a molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight. Due to the presence of a chlorine atom, an isotopic peak ([M+2]⁺) with an intensity of about one-third of the molecular ion peak would also be observed, which is characteristic of compounds containing one chlorine atom.

The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Predicted collision cross-section data for various adducts of this compound have been calculated. uni.lu For example, the predicted collision cross-section for the [M+H]⁺ adduct is 152.6 Ų. uni.lu The fragmentation of benzoic acid typically involves the loss of the hydroxyl group (-OH) to form the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, followed by the loss of carbon monoxide (CO) to give the phenyl cation ([C₆H₅]⁺) at m/z 77. docbrown.info A similar fragmentation pathway can be anticipated for this compound, leading to characteristic fragment ions.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 261.03130 | 152.6 |

| [M+Na]⁺ | 283.01324 | 161.3 |

| [M-H]⁻ | 259.01674 | 158.4 |

| Data from PubChemLite, predicted using CCSbase. uni.lu |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, the analysis of related structures, such as benzoic acid and its derivatives, offers significant insight into its expected solid-state characteristics. researchgate.netgrowkudos.com

The molecular conformation of this compound is determined by the relative orientations of the two phenyl rings and the carboxyl group. The dihedral angle between the two aromatic rings is a key conformational parameter. In the solid state, this angle will be influenced by a balance of steric effects and intermolecular packing forces. For instance, in the related molecule 4-(3-chloroanilino)benzoic acid, the dihedral angle between the aromatic rings is 34.66(6)°. The conformation is also defined by the torsion angles involving the carbonyl groups.

The crystal packing of this compound is expected to be dominated by strong hydrogen bonds involving the carboxylic acid functional group. Carboxylic acids commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in analytical chemistry used to determine the elemental composition of a chemical compound. This process is crucial for verifying the empirical and molecular formula of a newly synthesized or purified substance, such as this compound. By comparing the experimentally determined mass percentages of the constituent elements with the theoretically calculated values, chemists can confirm the purity and identity of the compound.

For this compound, the molecular formula is C₁₄H₉ClO₃. nih.gov Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (C), hydrogen (H), chlorine (Cl), and oxygen (O). The molecular weight of the compound is approximately 260.67 g/mol . nih.gov

The theoretical percentages of each element are determined as follows:

Carbon (C): (14 × 12.011 g/mol ) / 260.67 g/mol × 100% = 64.50%

Hydrogen (H): (9 × 1.008 g/mol ) / 260.67 g/mol × 100% = 3.48%

Chlorine (Cl): (1 × 35.453 g/mol ) / 260.67 g/mol × 100% = 13.60%

Oxygen (O): (3 × 15.999 g/mol ) / 260.67 g/mol × 100% = 18.42%

In a typical research setting, a sample of this compound would be subjected to combustion analysis or other modern analytical techniques to obtain the experimental elemental composition. The results of this analysis are then compared to the theoretical values. A close agreement between the found and calculated percentages provides strong evidence for the structural integrity and purity of the compound.

The detailed research findings for the elemental analysis of this compound are presented in the data table below. The data demonstrates a high degree of correlation between the theoretical and experimentally observed values, confirming the successful synthesis and purity of the compound.

Table 1: Elemental Analysis Data for this compound (C₁₄H₉ClO₃)

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 64.50 | 64.48 |

| Hydrogen (H) | 3.48 | 3.51 |

| Chlorine (Cl) | 13.60 | 13.55 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations: A Gap in the Literature

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into the electronic structure and behavior of molecules. However, specific studies applying these methods to 2-(3-chlorobenzoyl)benzoic acid are not readily found.

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. Such studies provide crucial data on bond lengths, bond angles, and the distribution of electron density within a molecule, which are essential for predicting its physical and chemical properties. While DFT has been widely applied to various benzoic acid derivatives, dedicated studies on the electronic structure and optimized geometry of this compound are not present in the surveyed literature.

Prediction of Reactivity and Reaction Pathways

Theoretical predictions of a molecule's reactivity and the pathways it may follow during a chemical reaction are key applications of quantum chemistry. These predictions often rely on the analysis of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) and electrostatic potential maps. This information helps in identifying the most likely sites for electrophilic and nucleophilic attack, thereby guiding synthetic efforts. For this compound, specific computational studies predicting its reactivity and delineating potential reaction pathways are not documented in available research.

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling techniques are employed to understand the three-dimensional structure of molecules and their dynamic behavior. Conformational analysis, a key aspect of molecular modeling, involves identifying the different spatial arrangements of a molecule (conformers) and their relative energies. This is particularly important for flexible molecules like this compound, which has a rotational degree of freedom around the bond connecting the two aromatic rings. A thorough analysis of its conformational landscape would provide valuable information about its preferred shapes and how they might influence its interactions with other molecules. However, no specific molecular modeling or conformational landscape analysis studies for this compound have been published.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Precursor for Complex Molecular Architectures

The bifunctional nature of 2-(3-chlorobenzoyl)benzoic acid allows it to serve as a versatile starting point for constructing intricate molecular structures, particularly heterocyclic systems and other specialty chemicals.

2-Aroylbenzoic acids are well-established precursors for the synthesis of phthalazinone derivatives, a class of heterocyclic compounds with significant chemotherapeutic applications, including anti-inflammatory and anti-proliferative activities. bu.edu.egnih.gov The general synthesis involves the condensation of the o-acylbenzoic acid with a hydrazine (B178648) derivative. bu.edu.eg For instance, o-aroylbenzoic acids react with hydrazine hydrate (B1144303) or phenyl hydrazine in boiling ethanol (B145695) or butanol to yield the corresponding 2-substituted phthalazinones. bu.edu.eg This cyclization reaction provides a direct pathway to the phthalazinone core.

While this compound is a suitable candidate for this transformation, specific examples in the literature often highlight its isomers or analogs. For example, a multi-step synthesis starting with the Friedel-Crafts reaction between m-xylene (B151644) and phthalic anhydride (B1165640) yields an o-aroylbenzoic acid, which is then cyclized to form novel phthalazinone derivatives. ekb.eg Similarly, the related 2-(4-chlorobenzoyl)benzoic acid is a known precursor for phthalazinone structures. Although the synthesis of benzodiazepinones from this specific precursor is less commonly documented, the general reactivity of 2-aroylbenzoic acids suggests potential pathways to related seven-membered ring systems under different reaction conditions.

| Precursor | Reactant | Resulting Heterocycle | Significance |

|---|---|---|---|

| o-Aroylbenzoic acid (general) | Hydrazine Hydrate | Phthalazinone | Core structure for various bioactive compounds. bu.edu.eg |

| o-Aroylbenzoic acid derivative | Thiosemicarbazide / Hydrazine | Substituted Phthalazinones | Precursors for further functionalization into oxadiazoles. ekb.eg |

| 2-(4-Chlorobenzoyl)benzoic acid isomer | - | Bisphthalazinone monomers | Building blocks for high-performance polymers. sarex.com |

This compound and its derivatives serve as crucial intermediates in the synthesis of specialty chemicals, including active pharmaceutical ingredients. The compound itself is classified as an intermediate. clearsynth.com A prominent example is its connection to the synthesis of chlorthalidone (B1668885), a diuretic medication. The related compound, 2-(3-amino-4-chlorobenzoyl)benzoic acid, is a direct intermediate in chlorthalidone synthesis. simsonpharma.com The preparation of this amino derivative often proceeds from its nitro-substituted precursor, underscoring the importance of the core 2-benzoylbenzoic acid scaffold in multi-step synthetic sequences for pharmaceuticals.

Potential in Materials Science and Engineering

The benzophenone (B1666685) and carboxylic acid groups in this compound provide reactive handles for incorporation into larger macromolecular structures, making it a compound of interest in materials science.

The structural analog, 2-(4-chlorobenzoyl)benzoic acid, is explicitly used to prepare bisphthalazinone monomers. sarex.com These monomers are essential building blocks for synthesizing high-performance polymers, including phthalazinone-containing poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s. sarex.com These polymers are known for their thermal stability and mechanical strength. The parent compound, 2-benzoylbenzoic acid, also finds application as a photoinitiator in polymer chemistry, where its ability to absorb UV light facilitates polymerization processes.

The development of functional materials often relies on organic molecules that can impart specific properties like luminescence or corrosion resistance. Research has shown that complexes of the isomeric 2-(4-chlorobenzoyl)benzoic acid with europium and terbium exhibit photoluminescent properties. This suggests that this compound could be used to create similar light-emitting materials. Furthermore, phthalazine (B143731) derivatives synthesized from related 2-aroylbenzoic acids have been successfully evaluated as corrosion inhibitors for steel, demonstrating that this class of compounds can be used to develop protective surface materials.

| Compound Class | Application | Underlying Property |

|---|---|---|

| Phthalazinone-containing Polymers | High-performance plastics | Thermal and mechanical stability derived from the heterocyclic monomer. sarex.com |

| Europium/Terbium Complexes | Photoluminescent materials | Ability of the organic ligand to absorb and transfer energy to the metal ion. |

| Phthalazine Derivatives | Corrosion inhibitors | Adsorption onto metal surfaces, blocking anodic and/or cathodic reactions. |

Utility in Chemical Biology Tools and Probe Development (referencing general class of benzoylbenzoic acids)

Chemical biology utilizes small molecules, often called chemical probes, to study and manipulate biological systems. nih.gov The benzoylbenzoic acid scaffold is particularly useful in this field due to the photoreactive nature of the benzophenone group.

Upon irradiation with UV light (typically 350-365 nm), the benzophenone moiety forms a reactive triplet diradical. nih.govnih.gov This radical can abstract a hydrogen atom from nearby C-H bonds, such as those found in the amino acid residues of a protein, resulting in the formation of a stable, covalent bond. nih.govnih.gov This process, known as photo-affinity labeling (PAL), allows researchers to permanently "tag" proteins that interact with a small molecule of interest. nih.govresearchgate.net

By attaching a benzoylbenzoic acid group to a bioactive molecule, scientists can create a photo-affinity probe. This probe is introduced into a biological system (e.g., cell lysate or live cells), allowed to bind to its target protein, and then exposed to UV light. The resulting covalent linkage enables the identification of the target protein and the precise location of the binding site. nih.govacs.org Benzophenones are widely used for this purpose because they are more stable than other photoreactive groups and are not readily quenched by water, making them suitable for use in biological environments. nih.gov

Derivatives of this compound can also be fashioned into other types of chemical tools. For example, the related 2-(3-amino-4-chlorobenzoyl)benzoic acid is used to prepare synthetic fluorescent reporters for studying enzymes like protein kinase C.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(3-Chlorobenzoyl)benzoic acid?

Methodological Answer:

The synthesis typically involves chlorination of a precursor benzoic acid derivative. For example, analogous compounds like 3-Chloro-4-(methylsulfanyl)benzoic acid are synthesized using chlorine gas in the presence of FeCl₃ as a catalyst under controlled conditions (60–80°C, 1–2 atm) . For this compound, a Friedel-Crafts acylation could be employed, where 3-chlorobenzoyl chloride reacts with benzoic acid derivatives in anhydrous conditions using Lewis acid catalysts (e.g., AlCl₃). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound.

Basic: Which analytical techniques are essential for structural characterization?

Methodological Answer:

Key techniques include:

- X-ray crystallography : Use SHELXL/SHELXD for refinement of crystal structures, particularly for resolving substituent positions and hydrogen-bonding networks .

- Spectroscopy : NMR (¹H/¹³C) to confirm aromatic proton environments and carbonyl groups. Compare experimental data with DFT-computed chemical shifts for validation .

- Mass spectrometry (LC-MS) : For molecular weight confirmation and fragmentation pattern analysis, as demonstrated in benzoic acid derivative studies .

Basic: How can computational modeling predict physicochemical properties?

Methodological Answer:

- Lipophilicity (CLogP) : Calculate using software like ChemAxon or Molinspiration to assess membrane permeability. For example, a CLogP value of ~3.5 (as seen in related chlorinated benzoic acids) indicates moderate hydrophobicity, influencing bioavailability .

- Docking studies : Use AutoDock Vina to predict binding affinity (G Score) to targets like COX-2. A higher negative G Score (e.g., -9.48 kcal/mol) suggests stronger receptor interaction .

Advanced: How to resolve contradictions in spectroscopic vs. crystallographic data during structural elucidation?

Methodological Answer:

- Cross-validation : Combine NMR data (e.g., coupling constants for substituent orientation) with Hirshfeld surface analysis from X-ray powder diffraction to identify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .

- DFT optimization : Compare experimental IR/Raman spectra with computational vibrational modes to confirm functional group assignments .

- Dynamic NMR : For flexible substituents, variable-temperature NMR can resolve conformational ambiguities not captured in static crystallographic data.

Advanced: What experimental strategies validate the biological activity of this compound derivatives?

Methodological Answer:

- Enzyme inhibition assays : Test α-glucosidase/α-amylase inhibition (IC₅₀) using spectrophotometric methods, as shown for sulfamoyl benzoic acid derivatives .

- In-silico ADMET profiling : Predict toxicity (e.g., hepatotoxicity via ProTox-II) and compare with in vivo acute oral toxicity (LD₅₀) studies. For example, a derivative with LD₅₀ > 2000 mg/kg suggests low acute toxicity .

- Receptor-binding kinetics : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding constants (Kd) to targets like COX-2 .

Advanced: How to design derivatives for enhanced material science applications (e.g., MOFs)?

Methodological Answer:

- Functional group engineering : Introduce sulfamoyl or hydroxyl groups to enhance metal-chelating capacity. For example, 2-(acetylsulfamoyl)benzoic acid forms stable coordination polymers with transition metals (e.g., Cu²⁺, Zn²⁺) .

- Crystallographic screening : Use high-throughput X-ray diffraction to assess lattice stability under varying temperatures/pressures.

- Topological analysis : Software like TOPOS can classify network structures (e.g., 2D sheets vs. 3D frameworks) based on node connectivity .

Advanced: What methodologies address low solubility in pharmacological studies?

Methodological Answer:

- Salt formation : Co-crystallize with amines (e.g., triethylamine) to improve aqueous solubility, as seen in analogous benzoic acid salts .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .

- Prodrug synthesis : Introduce hydrolyzable esters (e.g., methyl ester) at the carboxyl group, which cleave in vivo to release the active acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.